Azido-PEG14-t-butyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C35H69N3O16 |

|---|---|

Molekulargewicht |

787.9 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C35H69N3O16/c1-35(2,3)54-34(39)4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-30-52-32-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-37-38-36/h4-33H2,1-3H3 |

InChI-Schlüssel |

UNKNZEFQUCNPSV-UHFFFAOYSA-N |

Kanonische SMILES |

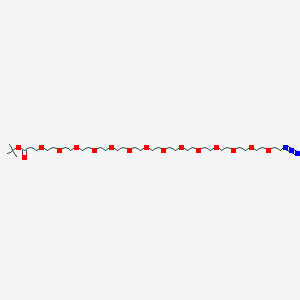

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Azido-PEG14-t-butyl Ester: A Comprehensive Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG14-t-butyl ester is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use. The unique architecture of this molecule, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a versatile platform for the synthesis of complex bioconjugates.

The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. This allows for the precise and stable ligation of the linker to molecules containing a terminal alkyne, even in complex biological environments. The PEG14 spacer, consisting of 14 ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design. Finally, the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive handle for further conjugation.

Chemical Properties and Data

This compound is one of a series of Azido-PEG-t-butyl ester linkers with varying PEG chain lengths. The choice of linker length is a critical parameter in the design of PROTACs and ADCs, as it influences the formation and stability of the ternary complex in PROTACs and the overall physicochemical properties of ADCs. A summary of the quantitative data for this compound and related compounds is presented in the table below for easy comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |

| Azido-PEG1-t-butyl ester | C9H17N3O3 | 215.3 | >98 |

| Azido-PEG3-acid tert-butyl ester | C13H25N3O5 | 303.35 | >95 |

| Azido-PEG4-t-butyl acetate | C14H27N3O6 | 349.38 | >95 |

| Azido-PEG5-acid tert-butyl ester | C17H33N3O7 | 391.46 | >95 |

| Azido-PEG9-t-butyl ester | C25H49N3O11 | 567.66 | >95 |

| This compound | C35H69N3O16 | 787.93 | >95 |

Applications in Drug Development

The primary applications of this compound are in the construction of PROTACs and ADCs, two revolutionary classes of targeted therapies.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by modulating the formation of a stable ternary complex between the POI and the E3 ligase. This compound serves as a versatile building block for PROTAC synthesis, where the azide can be "clicked" onto an alkyne-modified ligand for either the POI or the E3 ligase. The t-butyl ester can then be deprotected to allow for the attachment of the other ligand.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload. The mAb directs the ADC to tumor cells expressing a specific antigen, whereupon the ADC is internalized, and the payload is released, leading to cancer cell death. The linker is a critical component of an ADC, influencing its stability in circulation and the efficiency of payload release. This compound can be used to conjugate the cytotoxic payload to the antibody. The azide group allows for a specific and stable attachment to an alkyne-modified antibody or payload.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (such as this compound) to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein ligand or a cytotoxic payload)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO, t-BuOH/water mixture)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare a stock solution of CuSO4 in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO.

-

In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the reaction buffer.

-

Add the copper ligand to the reaction mixture.

-

Add CuSO4 to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry variant is ideal for reactions involving sensitive biological molecules.

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)

-

Solvent (e.g., DMSO, PBS)

Procedure:

-

Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

In a reaction vessel, combine the cyclooctyne-functionalized molecule and a molar excess (typically 1.5-3 equivalents) of this compound.

-

Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or other suitable analytical methods.

-

Purify the conjugate using an appropriate chromatographic technique.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., triisopropylsilane)

Procedure:

-

Dissolve the t-butyl ester-protected compound in DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v). If the substrate is sensitive to acid-mediated side reactions, a scavenger can be added.

-

Stir the reaction at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with a suitable solvent (e.g., DCM or toluene) to remove residual TFA.

-

The resulting carboxylic acid can often be used in the next step without further purification. If necessary, purification can be achieved by precipitation or chromatography.

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugate (ADC) Workflow

Caption: Workflow for ADC synthesis and its mechanism of action.

Click Chemistry Experimental Workflow

Caption: Experimental workflow for CuAAC (Click Chemistry).

Azido-PEG14-t-butyl ester molecular weight and formula

Core Compound Characteristics

Azido-PEG-t-butyl esters are versatile molecules that feature an azide (B81097) (N3) group at one end of a polyethylene (B3416737) glycol (PEG) chain and a t-butyl ester at the other. The PEG spacer is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule. The terminal azide group allows for covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further functionalization.

Physicochemical Data of Azido-PEG-t-butyl Ester Derivatives

The molecular weight and formula of these compounds vary with the length of the PEG chain. The following table summarizes this information for several common derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Azido-PEG1-t-butyl ester | 1374658-85-1 | C9H17N3O3 | 215.25[3] |

| Azido-PEG2-t-butyl ester | - | - | 259.3 |

| Azido-PEG3-t-butyl ester | 252881-73-5 | C13H25N3O5 | 303.35[4] |

| Azido-PEG4-t-butyl ester | 864681-04-9 | - | - |

| N-(Azido-PEG3)-N-PEG4-t-butyl ester | - | C23H46N4O9 | 522.64[5] |

| Azido-PEG9-t-butyl ester | 1818294-43-7 | C25H49N3O11 | 567.7[6] |

| Azido-PEG32-t-butyl ester | - | C71H141N3O34 | 1580.9[7] |

Applications in Research and Drug Development

The unique properties of Azido-PEG-t-butyl esters make them valuable tools in various scientific fields:

-

PROTACs and Drug Conjugation: These linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for general drug conjugation.[1][8]

-

Bioconjugation and "Click" Chemistry: The azide group's high stability and specific reactivity with alkynes make these compounds ideal for "click" chemistry reactions, enabling the precise and controlled modification of biomolecules.[1][9]

-

Medical Research and Nanotechnology: They find applications in medical research, drug-release systems, and the development of new nanomaterials and functional coatings.[3][8]

Experimental Protocols

A general protocol for the use of Azido-PEG-t-butyl esters in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is outlined below. This is a representative workflow and may require optimization for specific applications.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolution: Dissolve the alkyne-containing molecule and the Azido-PEG-t-butyl ester in a suitable solvent such as DMF or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO).

-

Ligand and Copper Addition: Add a copper(I)-stabilizing ligand (e.g., TBTA) to the reaction mixture. Subsequently, add a copper(I) source, such as copper(I) iodide or freshly prepared copper(I) from the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

-

Reaction Incubation: Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

Purification: Once the reaction is complete, the desired product can be purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

-

Deprotection (Optional): The t-butyl ester can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid for subsequent conjugation steps.

Visualizing the Workflow

The following diagram illustrates the general workflow for a bioconjugation reaction using an Azido-PEG-t-butyl ester via click chemistry.

Caption: Workflow of a typical bioconjugation using Azido-PEG-t-butyl ester.

This guide provides a foundational understanding of Azido-PEG-t-butyl ester linkers. For specific experimental designs, researchers should consult detailed literature and supplier-specific protocols.

References

- 1. Azido-PEG14-t-butyl ester | PROTAC连接子 | MCE [medchemexpress.cn]

- 2. Azido-PEG1-t-butyl ester, 1374658-85-1 | BroadPharm [broadpharm.com]

- 3. Azido-PEG1-T-Butyl ester With Cas.1374658-85-1 Of Azido PEG Is Widely Used in " Click " Chemistry [m.polyethyleneglycolpeg.com]

- 4. chemimpex.com [chemimpex.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Azido-PEG9-t-butyl ester | C25H49N3O11 | CID 77078359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. Azido-PEG4-t-butyl acetate With Cas.864681-04-9 Of Azido PEG Is For ADC Drug Conjugation [polyethyleneglycolpeg.com]

- 9. ijrpr.com [ijrpr.com]

Technical Guide: Synthesis of Azido-PEG14-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Azido-PEG14-t-butyl ester, a valuable heterobifunctional linker used in bioconjugation and drug delivery applications. The azide (B81097) moiety allows for facile "click" chemistry reactions, while the t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for further functionalization.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Hydroxy-PEG14-t-butyl ester. The overall strategy involves the activation of the terminal hydroxyl group followed by a nucleophilic substitution with an azide source.

-

Tosylation: The terminal hydroxyl group of Hydroxy-PEG14-t-butyl ester is converted into a p-toluenesulfonate (tosylate) ester. This is a well-established method for transforming a poor leaving group (hydroxyl) into an excellent leaving group.

-

Azidation: The tosylated intermediate undergoes nucleophilic substitution with sodium azide to yield the final product, this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Tosyl-PEG14-t-butyl ester

This procedure details the tosylation of the terminal hydroxyl group of Hydroxy-PEG14-t-butyl ester.

Materials:

-

Hydroxy-PEG14-t-butyl ester

-

Anhydrous Pyridine (B92270)

-

p-Toluenesulfonyl chloride (TsCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Hydroxy-PEG14-t-butyl ester (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Tosyl-PEG14-t-butyl ester.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the tosyl group with an azide group.

Materials:

-

Tosyl-PEG14-t-butyl ester

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Tosyl-PEG14-t-butyl ester (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with deionized water and brine to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Properties

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles (mol) | Mass (g) |

| Step 1: Tosylation | ||||

| Hydroxy-PEG14-t-butyl ester | ~718.9 | 1 | x | y |

| p-Toluenesulfonyl chloride | 190.65 | 1.5 | 1.5x | 1.5x * 190.65 |

| Pyridine | 79.10 | Solvent | - | - |

| Step 2: Azidation | ||||

| Tosyl-PEG14-t-butyl ester | ~873.1 | 1 | x | z |

| Sodium azide | 65.01 | 3-5 | (3-5)x | (3-5)x * 65.01 |

| DMF | 73.09 | Solvent | - | - |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| 1 | Tosylation | 0 to RT | 16-24 | 85-95 | >95 |

| 2 | Azidation | 60-80 | 12-24 | 80-90 | >98 |

Note: Yields and purity are typical and may vary depending on reaction scale and purification methods.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to Azido-PEG-t-butyl Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG-t-butyl ester linkers, a class of chemical tools essential for modern bioconjugation and drug development. While a specific CAS number for Azido-PEG14-t-butyl ester is not uniformly indexed, this guide will cover the properties, applications, and experimental protocols for the broader class of Azido-PEG-t-butyl ester linkers, which are widely available with varying polyethylene (B3416737) glycol (PEG) chain lengths. These linkers are bifunctional, featuring an azide (B81097) group for "click chemistry" and a t-butyl ester-protected carboxyl group.

Core Properties and Quantitative Data

Azido-PEG-t-butyl ester linkers are valued for the hydrophilicity and biocompatibility of the PEG spacer, which can reduce aggregation and improve the pharmacokinetic properties of the conjugated biomolecule. The terminal azide allows for highly specific and efficient conjugation to alkyne-containing molecules, while the tert-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for further functionalization.[1][2][3]

Below is a summary of quantitative data for several commercially available Azido-PEG-t-butyl ester variants.

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Azido-PEG1-t-butyl ester | 1374658-85-1 | C9H17N3O3 | 215.3 | >95-98% |

| Azido-PEG2-t-butyl ester | 1271728-79-0 | C11H21N3O4 | 259.3 | >95% |

| Azido-PEG4-t-butyl acetate (B1210297) | 864681-04-9 | - | - | >95% |

| Azido-PEG9-t-butyl ester | 1818294-43-7 | C25H49N3O11 | 567.68 | >96% |

| Azido-PEG36-t-butyl ester | 1818294-45-9 | C79H157N3O38 | 1757.1 | >98% |

Note: Data compiled from multiple sources.[4][5][6][7][8][9] The term "Azido-PEG4-t-butyl acetate" is used in some sources for a related compound.

Key Applications in Research and Drug Development

The unique bifunctional nature of Azido-PEG-t-butyl esters makes them versatile tools in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): These linkers are frequently used to attach cytotoxic drugs to antibodies. The PEG chain enhances the solubility and stability of the ADC, and the click chemistry reaction provides a stable and specific covalent bond.[5]

-

PROTACs and Targeted Protein Degraders: In the development of Proteolysis Targeting Chimeras (PROTACs), these linkers can connect a protein-binding ligand and an E3 ligase-recruiting moiety. The ability to tune the PEG length is critical for optimizing degradation efficiency.[10]

-

Bioconjugation and "Click" Chemistry: Azido-PEG linkers are fundamental reagents in click chemistry, a set of bioorthogonal reactions known for their high yield, specificity, and mild reaction conditions.[2] The azide group reacts efficiently with terminal alkynes, BCN, or DBCO to form a stable triazole linkage.[1][7] This is used for labeling proteins, nucleic acids, and other biomolecules with fluorescent dyes or biotin.[11]

-

Surface Modification and Nanotechnology: These linkers can be used to functionalize the surfaces of nanoparticles or other materials, improving their biocompatibility and enabling the attachment of targeting ligands for drug delivery applications.[6]

Experimental Protocols

A common application of Azido-PEG-t-butyl ester is the conjugation to an alkyne-modified biomolecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a general protocol for this procedure.

Objective: To conjugate an Azido-PEG-linker to an alkyne-labeled protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG-t-butyl ester

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20-100 mM in water)

-

Copper ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), stock solution (e.g., 100 mM in water or DMSO)[12][13]

-

Reducing agent, such as sodium ascorbate (B8700270), freshly prepared stock solution (e.g., 100-300 mM in water)[12][13]

-

Solvent for the PEG linker (e.g., DMSO)

-

Desalting columns or dialysis equipment for purification

Protocol:

-

Preparation of Reagents:

-

Prepare fresh sodium ascorbate solution immediately before use, as it is prone to oxidation.[11][13]

-

Dissolve the Azido-PEG-t-butyl ester in DMSO to create a concentrated stock solution (e.g., 10 mM).

-

To prepare the catalyst, mix the CuSO4 solution with the ligand solution. For THPTA, a 1:2 molar ratio of CuSO4 to ligand is common.[12][14] Incubate for a few minutes before use.[12] This pre-complexation helps to stabilize the Cu(I) ion and improve reaction efficiency.[13]

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the Azido-PEG-t-butyl ester stock solution to the protein. A 5- to 20-fold molar excess of the linker over the protein is a typical starting point for optimization.

-

Add the pre-complexed copper/ligand catalyst to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13] Gently mix the components.

-

-

Incubation:

-

Purification:

-

After the incubation period, the conjugated protein must be purified from excess reagents and catalyst. This is typically achieved using spin desalting columns for small volumes or dialysis against a suitable buffer for larger volumes.

-

-

Analysis:

-

The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the biomolecule.

-

Visualizations

Below are diagrams illustrating key concepts related to the use of Azido-PEG-t-butyl ester.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

References

- 1. Azido-PEG-t-butyl ester, MW 2,000 | BroadPharm [broadpharm.com]

- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 3. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Azido-PEG4-t-butyl acetate With Cas.864681-04-9 Of Azido PEG Is For ADC Drug Conjugation [polyethyleneglycolpeg.com]

- 6. Azido-PEG1-T-Butyl ester With Cas.1374658-85-1 Of Azido PEG Is Widely Used in " Click " Chemistry [polyethyleneglycolpeg.com]

- 7. Azido-PEG1-t-butyl ester, 1374658-85-1 | BroadPharm [broadpharm.com]

- 8. Azido-PEG36-t-butyl ester, 1818294-45-9 | BroadPharm [broadpharm.com]

- 9. glycomindsynth.com [glycomindsynth.com]

- 10. precisepeg.com [precisepeg.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. confluore.com.cn [confluore.com.cn]

- 13. broadpharm.com [broadpharm.com]

- 14. Click Chemistry Design and Protocols [genelink.com]

Solubility Profile of Azido-PEG14-t-butyl ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG14-t-butyl ester, a bifunctional linker commonly employed in bioconjugation and drug delivery applications. The document outlines its expected solubility in various organic solvents, presents a standardized experimental protocol for solubility determination, and illustrates a typical workflow involving this reagent.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The azide functionality allows for covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry," a highly efficient and bioorthogonal reaction. The PEG spacer, consisting of 14 ethylene (B1197577) glycol units, enhances the hydrophilicity and biocompatibility of the parent molecule. The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation. The solubility of this amphiphilic molecule is governed by the interplay between the hydrophilic PEG chain and the more hydrophobic t-butyl ester and azide moieties.

Qualitative and Quantitative Solubility Data

The following table summarizes the expected and known solubility of Azido-PEG-t-butyl ester compounds in common organic solvents. This information is compiled from chemical supplier data for similar molecules and general principles of PEG chemistry.

| Solvent | Chemical Class | Polarity | Expected Solubility of this compound | Supporting Data for Similar Compounds |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Soluble | Soluble[2] |

| Dimethylformamide (DMF) | Amide | High | Soluble | Soluble[2] |

| Dichloromethane (DCM) | Chlorinated | Medium | Soluble | Soluble[2] |

| Chloroform | Chlorinated | Medium | Soluble | Generally soluble[1] |

| Water | Protic | High | Moderately Soluble | Soluble (for a similar, shorter chain Acid-PEG4-t-butyl ester)[3] |

| Ethanol | Alcohol | High | Soluble | Less soluble than in other polar solvents[1][4] |

| Methanol | Alcohol | High | Soluble | Less soluble than in other polar solvents[1][4] |

| Toluene | Aromatic Hydrocarbon | Low | Sparingly Soluble | Less soluble, may require heating[1][4] |

| Hexanes | Aliphatic Hydrocarbon | Very Low | Insoluble | Insoluble[5] |

| Diethyl Ether | Ether | Low | Insoluble | Insoluble[1] |

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent, based on the established shake-flask method.[6]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, DCM)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

-

Record the exact weight of the added compound.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow for the settling of excess solid.

-

To remove any suspended microparticles, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

-

Quantification:

-

Carefully pipette an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of a Typical Experimental Workflow

The primary application of this compound is in bioconjugation via click chemistry. The following diagram illustrates a typical workflow for conjugating this linker to an alkyne-modified protein, followed by deprotection of the t-butyl ester to reveal a carboxylic acid for further modification.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]

- 3. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]

- 4. labinsights.nl [labinsights.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the Stability Landscape of Azido-PEG14-t-butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is increasingly reliant on heterobifunctional linkers to create sophisticated therapeutic and diagnostic agents. Among these, Azido-PEG14-t-butyl ester stands out for its utility in "click" chemistry applications, offering a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, an azide (B81097) group for bioorthogonal ligation, and a t-butyl ester for temporary protection of a carboxylic acid. Understanding the stability and optimal storage conditions of this linker is paramount to ensure the integrity and reproducibility of research and development outcomes. This in-depth technical guide provides a comprehensive overview of the stability of this compound, supported by data-driven insights and detailed experimental protocols.

Core Stability Profile

The stability of this compound is governed by the individual chemical properties of its three key functional components: the azide group, the PEG linker, and the t-butyl ester. A thorough understanding of the vulnerabilities of each is essential for predicting the compound's behavior under various experimental and storage conditions.

Azide Group Stability

Organic azides, particularly alkyl azides like the one in this linker, are generally stable under many common laboratory conditions. However, they are energetic compounds and their stability can be influenced by several factors.

-

Thermal Stability : Alkyl azides with a low nitrogen-to-carbon ratio are relatively stable, typically decomposing at temperatures above 175 °C[1]. The "Rule of Six" is a useful guideline, suggesting that having at least six carbon atoms for each energetic functional group (like an azide) renders the compound relatively safe to handle[2]. Given the long PEG chain, this compound meets this criterion.

-

Chemical Stability : Organic azides are generally stable in the presence of bases[3]. However, they can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive[3]. Care should also be taken to avoid contact with reducing agents, such as thiols (e.g., dithiothreitol (B142953) - DTT) and phosphines (e.g., triphenylphosphine), which will readily reduce the azide to an amine in what is known as the Staudinger reaction[2][4][5][6].

Polyethylene Glycol (PEG) Linker Stability

The PEG linker provides significant advantages in terms of solubility and biocompatibility. While generally stable, the polyether backbone can be susceptible to degradation under certain conditions.

-

Oxidative Degradation : The ether linkages in the PEG chain can be susceptible to oxidation, particularly in the presence of transition metal ions and oxygen. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylates[7].

-

Thermal and Photolytic Stability : Prolonged exposure to high temperatures and UV light can accelerate the oxidative degradation of PEG[8]. It is therefore advisable to store PEG-containing compounds in the dark.

-

Hydrolytic Stability : The ether bonds of the PEG backbone are stable to hydrolysis under most conditions.

t-Butyl Ester Stability

The t-butyl ester group serves as a protecting group for a carboxylic acid and is known for its distinct cleavage characteristics.

-

Acidic Conditions : t-Butyl esters are highly susceptible to hydrolysis under acidic conditions[9][10]. The reaction proceeds through a stable tertiary carbocation intermediate, making cleavage relatively facile even with mild acids like trifluoroacetic acid (TFA) or formic acid. The half-life of a similar compound, tert-butyl formate, at pH 2 and 4°C is approximately 6 hours, highlighting its acid lability[8][11].

-

Basic and Neutral Conditions : In contrast, t-butyl esters are remarkably stable under neutral and basic conditions due to the steric hindrance of the bulky t-butyl group, which prevents nucleophilic attack at the carbonyl carbon[9][10].

Quantitative Stability and Storage Summary

While specific quantitative stability data for this compound is not publicly available, the following tables summarize the known stability characteristics of its constituent functional groups and provide recommended storage conditions based on supplier information for similar compounds.

| Functional Group | Condition | Stability Profile |

| Azide | Strong Acids | Unstable : Reacts to form hydrazoic acid. |

| Strong Bases | Generally Stable. | |

| Reducing Agents (e.g., DTT, TCEP, Phosphines) | Unstable : Reduced to an amine. | |

| Heat | Stable to >175°C for low nitrogen content alkyl azides. | |

| Light | Generally stable, but storage in the dark is recommended. | |

| PEG Linker | Oxidizing Agents | Susceptible : Can lead to chain cleavage. |

| Strong Acids/Bases | Generally Stable (ether bonds are resistant to hydrolysis). | |

| Heat/Light | Can accelerate oxidative degradation. | |

| t-Butyl Ester | Acidic pH (< 5) | Unstable : Readily hydrolyzed. |

| Neutral pH (6-8) | Stable . | |

| Basic pH (> 8) | Stable . |

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes potential degradation of all functional groups.[12] |

| 2-8°C for short-term storage. | Suitable for brief periods, but colder is better for long-term. | |

| Light | Store in the dark (amber vial). | Prevents potential photolytic degradation of the PEG chain and azide group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidative degradation of the PEG linker. |

| Moisture | Store in a dry environment. | Prevents hydrolysis of the t-butyl ester in case of acidic contaminants. |

Experimental Protocols for Stability Assessment

To assess the stability of this compound in a specific formulation or under particular stress conditions, a forced degradation study is recommended. The following are detailed methodologies for key experiments.

Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis of the t-butyl ester at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration of 1 mg/mL.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Quenching: Immediately quench the reaction by neutralizing the pH if necessary and freezing the sample at -80°C.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

-

Detection: Monitor the disappearance of the parent compound and the appearance of the hydrolyzed product (the corresponding carboxylic acid).

-

-

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Thermal Stability Study

Objective: To evaluate the effect of elevated temperature on the stability of the compound.

Methodology:

-

Sample Preparation: Prepare samples of the compound in a solid state and in a relevant solvent.

-

Incubation: Place the samples in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Time Points: At specified time points, remove samples and allow them to cool to room temperature.

-

Analysis: Analyze the samples using HPLC-MS to identify and quantify any degradation products.

-

Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample stored at -20°C.

Photostability Study

Objective: To assess the stability of the compound upon exposure to light.

Methodology:

-

Sample Preparation: Prepare samples of the compound in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil.

-

Exposure: Expose the samples to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-MS.

-

Data Analysis: Compare the degradation profiles of the exposed and control samples.

Compatibility with Reducing Agents

Objective: To confirm the reactivity of the azide group with common reducing agents.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable buffer.

-

Reaction: Add a molar excess of a reducing agent (e.g., DTT or TCEP).

-

Incubation: Incubate the reaction mixture at room temperature.

-

Analysis: Monitor the reaction progress by HPLC-MS, looking for the disappearance of the starting material and the appearance of the corresponding amine.

-

Data Analysis: Confirm the mass of the product to verify the reduction of the azide group.

Visualizing Stability and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow for stability testing.

Caption: Key degradation pathways for this compound.

Caption: Workflow for a forced degradation study.

Conclusion

A comprehensive understanding of the stability of this compound is critical for its successful application in research and drug development. By recognizing the inherent stability characteristics of the azide, PEG, and t-butyl ester moieties, researchers can implement appropriate handling, storage, and experimental conditions to ensure the integrity of the molecule. The provided experimental protocols offer a framework for conducting stability assessments tailored to specific applications, thereby enabling robust and reproducible outcomes in the development of novel bioconjugates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. Azido-PEG1-t-butyl ester, 1374658-85-1 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG14-t-butyl Ester in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azido-PEG14-t-butyl ester is a heterobifunctional linker that has become an invaluable tool in modern bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics. Its trifunctional architecture, comprising an azide (B81097) group, a 14-unit polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester protected carboxyl group, offers a versatile platform for the precise, covalent linkage of diverse molecular entities. This guide details the specific role of each component and elucidates the overarching mechanism of action, providing researchers with the foundational knowledge required for its effective implementation. We present a summary of quantitative data, detailed experimental protocols for its use in "click" chemistry, and logical workflows to guide its application in complex bioconjugation strategies.

Core Components and Their Respective Functions

The utility of this compound stems from its three distinct functional domains: the azide moiety, the PEG linker, and the t-butyl ester group. Each component serves a specific and crucial purpose in the bioconjugation process.

-

The Azide (N₃) Moiety: The Bioorthogonal Handle The terminal azide group is a compact, stable, and biologically inert functional group. Its primary role is to serve as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group does not react with native biological functional groups, making it a bioorthogonal moiety ideal for performing chemistry in complex biological mixtures, including in living cells.[1] It participates readily in two main types of cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[2][3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes (e.g., DBCO, BCN) to form a stable triazole. The reaction is driven by the release of ring strain, eliminating the need for a potentially cytotoxic metal catalyst.[1][4]

-

-

The Polyethylene Glycol (PEG) Linker: The Solubility and Stability Enhancer The 14-unit polyethylene glycol chain is a flexible, hydrophilic spacer that confers several advantageous properties to the resulting bioconjugate.[5]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules to which it is attached.

-

Improved Stability: PEGylation is a clinically proven method to protect biomolecules from proteolytic degradation and aggregation, thereby increasing their stability.[6][7]

-

Extended Circulation Half-Life: By increasing the hydrodynamic radius of the conjugate, the PEG linker reduces renal clearance, leading to a significantly prolonged circulation half-life in vivo.[8][9][10][11][12]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a biomolecule (like a protein), reducing its potential to elicit an immune response.[7]

-

-

The t-Butyl Ester Group: The Protected Carboxyl Terminus The t-butyl ester serves as a protecting group for a terminal carboxylic acid. This protection is robust under a wide range of conditions, including those used for the azide-alkyne cycloaddition. However, it can be readily removed under specific, mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[13][14][15] Once deprotected, the newly revealed carboxylic acid provides a secondary site for conjugation, typically with primary amines via amide bond formation, allowing for the construction of more complex molecular architectures.

Below is a diagram illustrating the functional components of the molecule.

Mechanism of Action in a Bioconjugation Workflow

The use of this compound typically follows a sequential, multi-step process. The primary reaction involves the azide moiety, followed by an optional deprotection and secondary conjugation step.

-

Primary Conjugation via Click Chemistry: The process begins by reacting the azide group of the linker with a biomolecule or surface that has been pre-functionalized with a compatible alkyne or strained cyclooctyne.

-

For CuAAC: The alkyne-modified target is mixed with the this compound in an aqueous buffer. A copper(I) source, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is added to catalyze the reaction. A stabilizing ligand like THPTA is often included to protect the catalyst and improve efficiency.

-

For SPAAC: The cyclooctyne-modified target (e.g., containing DBCO) is simply mixed with the this compound in a suitable buffer. The reaction proceeds spontaneously without any catalyst.

-

-

Deprotection of the t-Butyl Ester (Optional): If a secondary conjugation is desired, the t-butyl ester is cleaved. The purified conjugate from the first step is treated with a solution of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[13][14][15] This reaction proceeds via an acid-catalyzed elimination, releasing the free carboxylic acid and volatile isobutylene (B52900) gas.[16][17]

-

Secondary Conjugation (Optional): The newly exposed carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on a second molecule of interest, forming a stable amide bond. This allows for the creation of more complex constructs, such as PROTACs or multi-modal imaging agents.

Quantitative Data Summary

The performance of bioconjugation linkers can be quantified by reaction kinetics and the stability of the final conjugate. Below are tables summarizing typical quantitative data relevant to the use of Azido-PEG-t-butyl ester linkers.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) with DBCO |

|---|---|---|

| Reaction Environment | Aqueous buffer, RT | Aqueous buffer, RT or 37°C |

| Catalyst Required | Yes (Copper (I)) | No |

| Typical Reactants | Terminal Alkyne | Dibenzocyclooctyne (DBCO) |

| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹ | ~0.3 - 1 M⁻¹s⁻¹[18][19][20] |

| Typical Reaction Time | 1 - 4 hours | 1 - 24 hours[1] |

| Yield | Excellent (>90%)[2][21] | High to Excellent (>85%) |

| Biocompatibility | Limited in living systems due to copper toxicity | Excellent, widely used in vivo[1] |

Table 2: Impact of PEGylation on Biomolecule Stability and Pharmacokinetics

| Property | Unmodified F(ab')₂ Fragment | PEGylated F(ab')₂ Fragment | Fold Change | Reference |

|---|---|---|---|---|

| Serum Half-Life | 38.32 hours | 71.41 hours | 1.86x | [12] |

| Proteolytic Stability | Lower | Significantly Increased | - | [6][7] |

| Thermal Stability (Aggregation) | Aggregation at ~55°C | Aggregation at ~60°C | - | [22] |

| In Vivo Blood Concentration (1 hr p.i.) | 0.06 %ID/g | 0.23 %ID/g | 3.83x |[23] |

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Bioconjugation via CuAAC

This protocol describes the conjugation of an alkyne-modified protein to this compound.

Materials:

-

Alkyne-modified protein (e.g., 1 mg/mL in PBS)

-

This compound

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA ligand stock solution (50 mM in water)

-

Sodium Ascorbate (B8700270) (100 mM in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (for dissolving the linker)

Methodology:

-

Prepare Reagents:

-

Dissolve this compound in a minimal amount of DMSO to create a 10 mM stock solution.

-

Prepare a fresh solution of 100 mM Sodium Ascorbate in water.

-

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-modified protein with PBS to a final protein concentration of ~25-50 µM.[24]

-

Add this compound stock solution to achieve a final concentration of 2-5 molar equivalents relative to the protein.

-

-

Prepare Catalyst Solution:

-

In a separate tube, premix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (Cu:ligand). For a final reaction volume of 500 µL, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 2-3 minutes.[24]

-

-

Initiate Reaction:

-

Add the premixed catalyst solution to the protein/azide mixture. The final copper concentration should be between 50-250 µM.[24]

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

-

-

Purification:

-

Remove excess reagents and catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

Validate the conjugate using SDS-PAGE or mass spectrometry.

-

Protocol 2: Bioconjugation via SPAAC

This protocol describes the copper-free conjugation of a DBCO-modified antibody to this compound.

Materials:

-

DBCO-modified antibody (e.g., 1-5 mg/mL in PBS)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (for dissolving the linker)

Methodology:

-

Prepare Reagents:

-

Dissolve this compound in a minimal amount of DMSO to create a 10 mM stock solution.

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the DBCO-modified antibody solution.

-

Add the this compound stock solution to the antibody solution. A slight molar excess (1.5-3 equivalents) of the azide linker is typically used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on reactant concentrations and the specific DBCO reagent's reactivity.[1] For sensitive biomolecules, incubation at 4°C overnight is common.

-

Monitor the reaction progress using an appropriate analytical technique if desired (e.g., LC-MS on a small aliquot).

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove the unreacted linker using size-exclusion chromatography or dialysis.

-

Validate the final conjugate using methods such as SDS-PAGE (which will show a band shift) and mass spectrometry.

-

Protocol 3: t-Butyl Ester Deprotection

This protocol describes the cleavage of the t-butyl ester group to reveal a terminal carboxylic acid.

Materials:

-

Purified PEGylated conjugate with t-butyl ester

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether (for precipitation, if applicable)

Methodology:

-

Preparation:

-

Ensure the starting conjugate is dry (lyophilized, if possible).

-

Caution: TFA is a strong, corrosive acid. Perform all steps in a certified chemical fume hood and wear appropriate personal protective equipment (PPE).

-

-

Deprotection Reaction:

-

Dissolve the dried conjugate in a solution of 50% TFA in DCM.[14] For sensitive biomolecules, a lower concentration (e.g., 5-10% TFA) may be sufficient.

-

Stir the reaction mixture at room temperature for 3 to 5 hours.[15] The progress can be monitored by LC-MS to confirm the loss of the t-butyl group (mass change of -56 Da).

-

-

Work-up and Purification:

-

Remove the DCM and excess TFA under reduced pressure using a rotary evaporator or by sparging with nitrogen.

-

The resulting product, now containing a free carboxylic acid, can be purified based on its properties. For small molecules, precipitation with diethyl ether may be effective.[13] For proteins, buffer exchange or dialysis is required to remove residual TFA and prepare the conjugate for subsequent steps.

-

Conclusion

This compound is a powerful and versatile chemical tool that facilitates the elegant construction of complex bioconjugates. Its mechanism of action is rooted in the distinct and complementary functions of its three components. The azide group provides a bioorthogonal handle for highly specific "click" chemistry ligations, the PEG linker imparts favorable physicochemical and pharmacokinetic properties, and the cleavable t-butyl ester offers an avenue for sequential, multi-step conjugations. A thorough understanding of this mechanism, combined with the quantitative data and protocols provided herein, enables researchers to leverage this linker to its full potential in the development of next-generation therapeutics, diagnostics, and research reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEGylation of antibody fragments for half-life extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEGylation of Antibody Fragments for Half-Life Extension | Springer Nature Experiments [experiments.springernature.com]

- 10. Antibody fragments: Prolonging circulation half-life special issue-antibody research [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 21. researchgate.net [researchgate.net]

- 22. orbi.uliege.be [orbi.uliege.be]

- 23. researchgate.net [researchgate.net]

- 24. jenabioscience.com [jenabioscience.com]

The Strategic Role of the PEG14 Linker in Azido-PEG14-t-butyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has witnessed significant advancements, with linker technology playing a pivotal role in the efficacy and safety of these modalities. This technical guide provides a comprehensive examination of the Azido-PEG14-t-butyl ester linker, a heterobifunctional molecule designed for precision bioconjugation. We will delve into the distinct roles of its three core components: the azide (B81097) group for bioorthogonal "click" chemistry, the 14-unit polyethylene (B3416737) glycol (PEG) chain for modulating physicochemical and pharmacokinetic properties, and the t-butyl ester as a temporary protecting group for the carboxylic acid functionality. This document will serve as a technical resource, offering insights into the linker's mechanism of action, presenting available quantitative data, and providing detailed experimental protocols for its application.

Introduction: The Criticality of Linker Design in Targeted Therapies

The success of targeted therapies hinges on the precise delivery of a therapeutic payload to its intended biological target while minimizing off-target effects. The linker, which connects the targeting moiety (e.g., an antibody or a small molecule binder) to the payload (e.g., a cytotoxic drug or a ubiquitin ligase recruiter), is a critical determinant of the conjugate's overall performance. An ideal linker must not only facilitate efficient conjugation but also impart desirable properties to the final construct, such as enhanced solubility, stability, and optimized pharmacokinetic profiles.[][2]

This compound has emerged as a valuable tool in the bioconjugation toolbox, offering a combination of features that address key challenges in the development of ADCs and PROTACs. Its discrete PEG length provides a balance between hydrophilicity and molecular size, while the terminal azide and protected carboxyl groups allow for sequential and controlled conjugation strategies.

Core Components of this compound

The functionality of this compound is derived from its three key structural components:

-

Azide Group (-N3): This functional group is a cornerstone of "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN), respectively. This allows for the covalent attachment of the linker to a payload or targeting molecule with high precision and under mild reaction conditions.

-

Polyethylene Glycol (PEG) Chain (- (CH2CH2O)14 -): The 14-unit PEG chain is the central component that dictates the physicochemical properties of the linker and, consequently, the resulting conjugate. The hydrophilic nature of the PEG backbone imparts several key advantages:

-

Enhanced Solubility: Many potent cytotoxic drugs and small molecule binders are hydrophobic. The PEG14 linker significantly improves the aqueous solubility of the conjugate, preventing aggregation and improving formulation characteristics.[3][4]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules. The PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time.[5][6]

-

Reduced Immunogenicity: The flexible PEG chain can shield the conjugate from recognition by the immune system, potentially reducing its immunogenicity.[4]

-

Optimized Spatial Orientation: The defined length of the PEG14 linker provides a specific distance between the targeting moiety and the payload, which can be crucial for optimal target engagement and payload activity.[7]

-

-

t-Butyl Ester Group (-COOtBu): The t-butyl ester serves as a protecting group for a carboxylic acid functionality. This protection is essential for preventing unwanted side reactions of the carboxyl group during the initial conjugation step involving the azide group. The t-butyl ester is stable under a variety of reaction conditions but can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid. This deprotected carboxyl group can then be used for subsequent conjugation reactions, for example, forming an amide bond with an amine-containing molecule.

Quantitative Data and Physicochemical Properties

While specific experimental data for the this compound is not extensively available in peer-reviewed literature, the physicochemical properties and their impact on conjugate performance can be inferred from studies on similar PEG linkers of varying lengths. The following table summarizes the general trends and estimated properties for a PEG14 linker.

| Property | Influence of PEG14 Linker | Rationale and Supporting Evidence |

| Solubility | High | The 14 ethylene (B1197577) glycol units significantly increase the hydrophilicity of the molecule, aiding the solubilization of hydrophobic payloads.[3][4] |

| In Vivo Half-life | Moderate Increase | PEGylation is known to prolong circulation time. The effect of a PEG14 linker is expected to be moderate compared to much larger PEG chains (e.g., 10kDa). Studies have shown a direct correlation between PEG length and half-life extension.[6] |

| Cell Permeability | Potentially Reduced | Increased hydrophilicity and molecular size can sometimes hinder passive diffusion across cell membranes. This effect is payload- and target-dependent. |

| Immunogenicity | Reduced | The PEG chain can mask epitopes on the conjugate, leading to a decrease in immune recognition.[4] |

| Aggregation | Reduced | The hydrophilic PEG shell prevents intermolecular interactions between hydrophobic payloads, thereby reducing the propensity for aggregation.[] |

Table 1: Physicochemical and Pharmacokinetic Impact of the PEG14 Linker.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule (e.g., a payload).

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-functionalized molecule (e.g., 1 equivalent)

-

This compound (1.2 equivalents)

-

PBS to bring the reaction to the desired concentration.

-

TBTA (0.1 equivalents)

-

CuSO4 (0.1 equivalents)

-

-

Vortex briefly to mix.

-

Add sodium ascorbate (1 equivalent) to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, purify the conjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.

-

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl ester protecting group to reveal the terminal carboxylic acid.

Materials:

-

Purified conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Nitrogen or argon gas

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup:

-

Dissolve the purified conjugate in DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v). The exact concentration and reaction time will depend on the stability of the rest of the molecule.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by LC-MS to ensure complete deprotection.

-

-

Solvent Removal:

-

Remove the solvent and excess TFA by evaporation under a stream of nitrogen or argon gas.

-

-

Purification:

-

Purify the deprotected conjugate by reversed-phase HPLC to remove any side products.

-

Protocol 3: Amide Bond Formation

This protocol describes the conjugation of the deprotected, carboxyl-terminated linker to an amine-containing molecule (e.g., a targeting antibody).

Materials:

-

Purified deprotected conjugate from Protocol 2

-

Amine-containing molecule (e.g., antibody)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-free buffer (e.g., MES buffer, pH 6.0)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the deprotected conjugate in MES buffer.

-

Add EDC (5-10 equivalents) and NHS (5-10 equivalents).

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Conjugation to Amine:

-

Add the amine-containing molecule to the activated linker solution. The molar ratio will depend on the desired degree of labeling.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

(Optional) Add a quenching solution to stop the reaction.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography to remove unreacted linker and coupling reagents.

-

Visualizing the Workflow: Diagrams

General Workflow for ADC Synthesis

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Click Chemistry Reaction

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

t-Butyl Ester Deprotection

Caption: Acid-catalyzed deprotection of the t-butyl ester group.

Conclusion

The this compound linker is a versatile and powerful tool for the construction of sophisticated targeted therapeutics. Its well-defined structure, incorporating a bioorthogonal azide handle, a property-modulating PEG14 chain, and a protected carboxylic acid, allows for a modular and controlled approach to bioconjugation. The PEG14 component plays a crucial role in enhancing solubility, stability, and pharmacokinetic properties of the final conjugate, ultimately contributing to its therapeutic index. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers and drug developers with the necessary knowledge to effectively utilize this linker in their pursuit of novel and improved targeted therapies. Further studies providing direct quantitative comparisons of PEG14 with other linker lengths will be invaluable in further refining the rational design of next-generation ADCs and PROTACs.

References

- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. cphi-online.com [cphi-online.com]

- 4. chempep.com [chempep.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

The t-Butyl Ester: A Comprehensive Technical Guide for Advanced Organic Synthesis

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, particularly valued in the realms of pharmaceutical development and peptide chemistry. Its widespread use stems from a unique combination of stability under a variety of reaction conditions and facile cleavage under specific, mild acidic conditions. This guide provides an in-depth analysis of the t-butyl ester, covering its synthesis, deprotection, and strategic applications, complete with detailed experimental protocols and mechanistic diagrams for researchers, scientists, and drug development professionals.

Core Principles of the t-Butyl Ester Protecting Group

The efficacy of the t-butyl ester as a protecting group lies in its steric hindrance and electronic properties. The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of reagents, including organometallics, hydrides, and basic conditions used for the deprotection of other common protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2]

Conversely, the t-butyl ester is readily cleaved under acidic conditions. This lability is due to the formation of a stable tert-butyl carbocation upon protonation of the ester oxygen, which then typically eliminates as isobutylene (B52900) gas.[3][4] This cleavage mechanism is highly selective and efficient, often proceeding under mild conditions that leave other acid-sensitive functional groups intact.[5]

This differential stability is the foundation of its use in orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order without affecting the others.[1][6] A classic example is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group protects the amine terminus and acid-labile t-butyl groups protect reactive amino acid side chains.[1][7]

Synthesis of t-Butyl Esters: Protection of Carboxylic Acids

Several reliable methods exist for the formation of t-butyl esters from carboxylic acids. The choice of method often depends on the substrate's sensitivity and the scale of the reaction.

Common Synthetic Methods

| Method | Reagents & Conditions | Typical Yield (%) | Notes |

| Acid-Catalyzed Alkylation | Isobutylene, Cat. H₂SO₄ or HClO₄, Dichloromethane (B109758) or Dioxane | 70-95% | A common and efficient method, though it requires handling of gaseous isobutylene and a strong acid catalyst.[8][9] |

| Transesterification | Methyl or Ethyl Ester, K-tert-butoxide, Diethyl Ether | 80-95% | Useful for substrates where the parent carboxylic acid is labile. Requires anhydrous conditions.[10] |

| Reaction with tert-Butanol | tert-Butanol, DCC/DMAP or other coupling agents | 60-90% | A straightforward method, but can be complicated by the removal of urea (B33335) byproducts if DCC is used. |

| Using tert-Butylating Agents | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP, Acetonitrile | 75-98% | A mild and effective method, particularly for sensitive substrates.[8] |

| Acid-Catalyzed Transesterification | tert-Butyl acetate, Cat. Tf₂NH or H₂SO₄ | 85-99% | A simple and safe method that avoids the use of gaseous isobutylene.[8][11] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Alkylation with Isobutylene

-

A solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM) or dioxane is cooled to 0°C in a pressure vessel.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) is added.

-

The vessel is sealed, and a stream of isobutylene gas is introduced until the desired pressure is reached, or liquid isobutylene (1.5-2.0 eq) is added.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

After completion, the vessel is carefully vented, and the reaction mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation if necessary.[12]

Protocol 2: Transesterification using Potassium tert-Butoxide

-

To a solution of the methyl or ethyl ester (1.0 eq) in anhydrous diethyl ether at 0°C, a solution of potassium tert-butoxide (1.0-1.2 eq) in anhydrous diethyl ether is added dropwise.

-

A precipitate of potassium methoxide (B1231860) or ethoxide forms immediately.

-

The mixture is stirred at room temperature for 30-60 minutes.

-

The reaction is quenched by the addition of cold water.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The resulting t-butyl ester is purified by distillation or chromatography.[10]

Mechanistic Pathway for t-Butyl Ester Formation

The acid-catalyzed addition of isobutylene to a carboxylic acid proceeds through the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylic acid.

Caption: Mechanism of acid-catalyzed t-butyl ester formation.

Cleavage of t-Butyl Esters: Deprotection Strategies

The removal of the t-butyl ester group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Common Deprotection Methods

| Method | Reagents & Conditions | Selectivity & Notes |